molecular formula C9H9NO B013598 3-(4-Hydroxyphenyl)propionitrile CAS No. 17362-17-3

3-(4-Hydroxyphenyl)propionitrile

Cat. No.: B013598
CAS No.: 17362-17-3
M. Wt: 147.17 g/mol
InChI Key: KDMJGLYRWRHKJS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-(4-Hydroxyphenyl)propionitrile is the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen. It plays a crucial role in various biological processes, including the regulation of the reproductive system, cardiovascular system, and the central nervous system.

Mode of Action

This compound interacts with ERβ, acting as a selective ERβ agonist . This means it binds to ERβ and activates the receptor, which can then regulate the transcription of target genes. The changes resulting from this interaction can vary depending on the specific cellular context and the set of co-regulators present.

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cellular context and the set of co-regulators present. As a selective erβ agonist, it can influence the transcription of target genes, potentially leading to changes in cell proliferation, apoptosis, and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s insolubility in water could affect its distribution within the body and its ability to reach its target sites . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

3-(4-Hydroxyphenyl)propionitrile interacts with ERβ, a protein that plays a crucial role in various biochemical reactions . It exhibits a high binding affinity for ERβ , indicating that it may influence the function of this protein and potentially other biomolecules it interacts with.

Cellular Effects

The compound has been shown to have significant effects on various types of cells. For instance, it has been found to have an antiproliferative effect on breast cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with ERβ . This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.

Dosage Effects in Animal Models

In animal models, specifically mice, the compound has been shown to induce polyovular follicles when administered neonatally

Preparation Methods

Synthetic Routes and Reaction Conditions: Metaproterenol Sulfate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of resorcinol with isopropylamine to form the intermediate compound, which is then further reacted with sulfuric acid to produce Metaproterenol Sulfate .

Industrial Production Methods: In industrial settings, the production of Metaproterenol Sulfate involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as mixing, heating, and purification through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Metaproterenol Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

3-(4-hydroxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMJGLYRWRHKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938411
Record name 3-(4-Hydroxyphenyl)propanenitrile
Source EPA DSSTox
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17362-17-3
Record name 4-Hydroxybenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17362-17-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(p-Hydroxyphenyl)propiononitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17362-17-3
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Record name 3-(4-Hydroxyphenyl)propanenitrile
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Record name 3-(p-hydroxyphenyl)propiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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